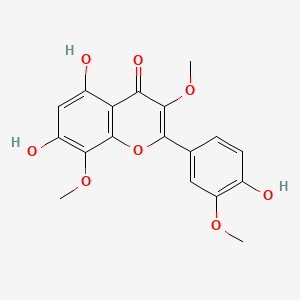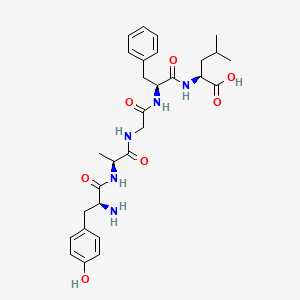
(Ala2)-Leu-Enkephalin
説明
(Ala2)-Leu-Enkephalin is a synthetic delta-opioid peptide . It has been used in various studies, including those investigating its effects on spinal cord ischemia-reperfusion injury .
Synthesis Analysis
The synthesis of (Ala2)-Leu-Enkephalin involves complex chemical reactions. One study used radioligand-binding-assay, a fast and precise screening technique, to screen new analogs of µ-opioid receptors .Molecular Structure Analysis
The molecular structure of (Ala2)-Leu-Enkephalin is complex. One study identified a mutation in the insulin gene from a Chinese MODY10 family, where the Ala2 residue is highly conserved across mammalian species .Chemical Reactions Analysis
Chemical reactions involving (Ala2)-Leu-Enkephalin are complex and can be influenced by various factors. For example, a study on reactive chemicals analysis suggested that the chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis
The physical and chemical properties of (Ala2)-Leu-Enkephalin are crucial for its function. A tutorial on basic physical and chemical properties of (polymeric) materials highlighted these features .科学的研究の応用
Mass Spectrometry Standardization
(Ala2)-Leu-Enkephalin has been critically reviewed as a standard in mass spectrometry due to its detailed study in fragmentation processes and energetics. It serves as a reference for testing new instrumentation and methodologies, offering insights into ion ratios, collisional cross-sections, and energy transfer parameters. This has facilitated its use as a "thermometer molecule" in electrospray or matrix-assisted laser desorption ionization, helping to gauge the degree of excitation in MS/MS spectra (Sztáray et al., 2011).
Learning and Memory
Research indicates that enkephalins, including (Ala2)-Leu-Enkephalin, play significant roles in modulating learning and memory. They act through delta opioid receptors located outside the blood-brain barrier, influencing conditioning tasks in rats and mice. This suggests enkephalins' involvement in peripheral mechanisms affecting behavior, potentially through an enzymatic system that regulates their concentrations at receptors (Martínez et al., 1988).
Neurodegeneration
The peptide has relevance in neurodegenerative disease research, particularly Parkinson's disease, where the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) play critical roles. Misfolded and aggregated proteins, potentially influenced by enkephalins, contribute to the disease's pathogenesis. Understanding these pathways and their regulation by peptides like (Ala2)-Leu-Enkephalin could lead to therapeutic advancements (Pan et al., 2008).
Lead Toxicity and Cardiovascular Regulation
(Ala2)-Leu-Enkephalin's effects extend to cardiovascular research, where its regulatory significance on cardiovascular system activity has been noted. It demonstrates modulatory influences at both presynaptic and postsynaptic levels on extracardiac neural regulation. Such cardiovascular effects are vital in understanding myocardial ischemia, cardiac arrhythmias, and congestive heart failure, linking to the broader spectrum of opioid peptides' roles in these conditions (Osadchii & Pokrovskii, 2000).
将来の方向性
作用機序
Target of Action
(Ala2)-Leu-Enkephalin is a synthetic analog of the naturally occurring peptide enkephalin. It primarily targets opioid receptors in the central nervous system, particularly the delta (δ) and mu (μ) opioid receptors . These receptors play a crucial role in modulating pain perception and inducing analgesia .
Mode of Action
Upon administration, (Ala2)-Leu-Enkephalin binds to its target opioid receptors, mimicking the action of endogenous opioids . This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and the opening of potassium channels . These actions result in hyperpolarization of the neuron and reduction in neuronal excitability, thereby decreasing the perception of pain .
Biochemical Pathways
The primary biochemical pathway affected by (Ala2)-Leu-Enkephalin is the opioid signaling pathway . Upon binding to the opioid receptors, it inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), and glutamate . This inhibition disrupts the normal pain signaling pathway, leading to analgesia .
Pharmacokinetics
The pharmacokinetics of (Ala2)-Leu-Enkephalin involves its absorption, distribution, metabolism, and excretion (ADME). It is known that peptide drugs like (Ala2)-Leu-Enkephalin are generally subject to rapid degradation by peptidases, which can limit their bioavailability .
Result of Action
The primary result of (Ala2)-Leu-Enkephalin’s action is the induction of analgesia, or pain relief . By binding to opioid receptors and inhibiting pain signaling pathways, it effectively reduces the perception of pain . This makes it a potential therapeutic agent for managing acute and chronic pain conditions .
Action Environment
The action, efficacy, and stability of (Ala2)-Leu-Enkephalin can be influenced by various environmental factors. These include the presence of peptidases, which can degrade the compound and reduce its effectiveness . Additionally, factors such as pH and temperature can affect the stability of the compound . Understanding these factors is crucial for optimizing the use of (Ala2)-Leu-Enkephalin in pain management .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IMNFJDCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515342 | |
| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ala2)-Leu-Enkephalin | |
CAS RN |
60284-47-1 | |
| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



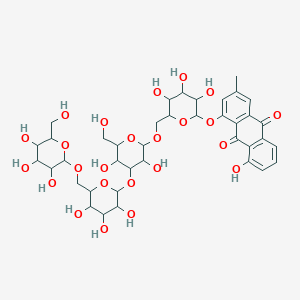
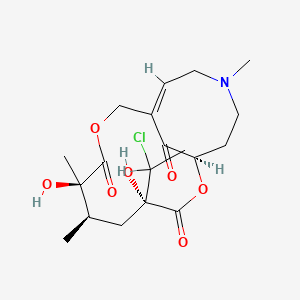
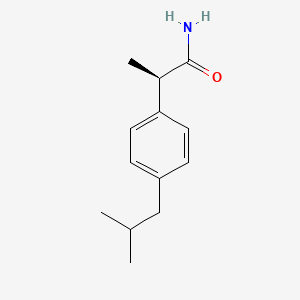
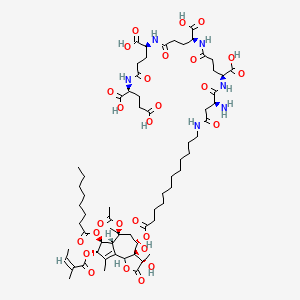

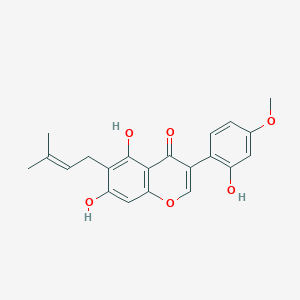
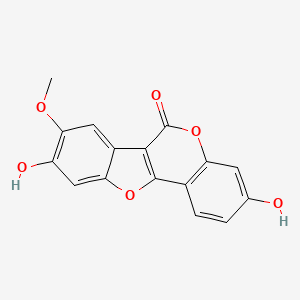

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)




